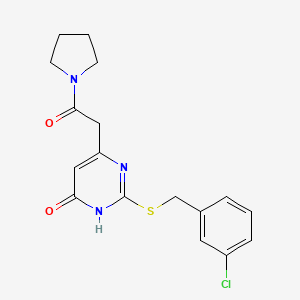

2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrimidinones and has been synthesized using various methods.

Applications De Recherche Scientifique

Treatment of Myeloproliferative Neoplasms (MPN)

CB-839 has been found to target metabolic dependencies of JAK2-mutant hematopoiesis in MPN . It reduces the mitochondrial respiration rate of bone marrow cells from JAK2-V617F mutant mice, demonstrating a marked dependence of these cells on glutamine-derived ATP production .

Treatment of Human Liver Cancer

CB-839 has been used in combination with V-9302, a novel inhibitor of glutamine transporter ASCT2, for the treatment of human liver cancer . This combination depletes glutathione and induces reactive oxygen species (ROS), resulting in apoptosis of glutamine dependent cells .

Treatment of Metastatic Renal Cell Carcinoma

CB-839 has been granted Fast Track designation by the FDA in combination with cabozantinib for the treatment of patients with metastatic renal cell carcinoma who have received 1 or 2 prior lines of therapy .

Synergistic Anti-Cancer Activity with CDK4/6 and PARP Inhibitors

CB-839 has demonstrated synergistic anti-cancer activity with the standard of care agent paclitaxel (Pac) .

Treatment of Triple-Negative Breast Cancer (TNBC)

CB-839 has shown monotherapy antitumor activity in vitro and in vivo in preclinical models of TNBC . It also demonstrates synergistic anti-cancer activity with the standard of care agent paclitaxel (Pac) .

Treatment of Melanoma

CB-839 has been found to enhance the antimelanoma activity of T-cell–mediated immunotherapies . It improves immune function in a tumor microenvironment by differentially altering tumor and immune cell metabolism .

Treatment of Other Glutamine Dependent Tumors

CB-839 has shown significant anti-tumor activity in two xenograft models: a patient-derived TNBC model and a basal-like HER2+ cell line model JIMT-1 . These data provide a strong rationale for clinical research of CB-839 as a targeted treatment for TNBC and other glutamine-dependent tumors .

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S/c18-13-5-3-4-12(8-13)11-24-17-19-14(9-15(22)20-17)10-16(23)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCQTSBOUOEFMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358167.png)

![2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2358168.png)

![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358177.png)

![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide](/img/structure/B2358180.png)

![2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2358185.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358186.png)